t-Boc-N-amido-PEG5-acid
Overview
Description
t-Boc-N-amido-PEG5-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a tert-butoxycarbonyl (t-Boc) protected amino group and a terminal carboxylic acid group. The compound is often used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) due to its cleavable nature and hydrophilic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Boc-N-amido-PEG5-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the reaction of polyethylene glycol (PEG) with a suitable amine to introduce the amino group. This is followed by the protection of the amino group with a tert-butoxycarbonyl (t-Boc) group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to achieve high purity levels, typically above 95%. The compound is then stored under controlled conditions to maintain its stability and prevent degradation.
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-amido-PEG5-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds.
Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to yield the free amine.
Common Reagents and Conditions
EDC or DCC: Used as activators in the formation of amide bonds.
Mild Acidic Conditions: Used for the deprotection of the t-Boc group.
Major Products Formed
Amide Bonds: Formed through the reaction of the carboxylic acid group with primary amines.
Free Amine: Formed through the deprotection of the t-Boc group.
Scientific Research Applications
t-Boc-N-amido-PEG5-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, including ADCs and PROTACs.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Plays a crucial role in the development of targeted drug delivery systems, enhancing the efficacy and specificity of therapeutic agents.
Industry: Employed in the production of bioconjugates and other PEGylated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of t-Boc-N-amido-PEG5-acid involves its role as a linker in bioconjugation processes. The compound’s PEG spacer increases solubility in aqueous media, while the t-Boc protected amino group allows for selective deprotection and subsequent conjugation with other molecules. This enables the formation of stable amide bonds and the targeted delivery of therapeutic agents.
Comparison with Similar Compounds
t-Boc-N-amido-PEG5-acid is unique due to its specific combination of a t-Boc protected amino group and a terminal carboxylic acid group. Similar compounds include:
t-Boc-N-amido-PEG2-acid: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.
t-Boc-N-amido-PEG4-acid: Similar structure but with a different PEG spacer length, affecting its application in bioconjugation.
t-Boc-N-amido-dPEG8-acid: Features a longer PEG spacer, providing increased flexibility and solubility.
These compounds share similar functional groups but differ in their PEG spacer lengths, which influence their solubility, reactivity, and suitability for specific applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO9/c1-18(2,3)28-17(22)19-5-7-24-9-11-26-13-15-27-14-12-25-10-8-23-6-4-16(20)21/h4-15H2,1-3H3,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYBVZICXVYKRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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